1,2,4-Benzothiadiazepine, 2,5-dihydro-2,3-dimethyl-, 1,1-dioxide
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Overview
Description
1,2,4-Benzothiadiazepine, 2,5-dihydro-2,3-dimethyl-, 1,1-dioxide is a heterocyclic compound that belongs to the class of benzothiadiazepines. This compound is characterized by a fused ring system containing sulfur and nitrogen atoms, which imparts unique chemical and biological properties. It has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Benzothiadiazepine, 2,5-dihydro-2,3-dimethyl-, 1,1-dioxide typically involves the cyclization of appropriate precursors. One common method involves the intramolecular cyclization of 2-(2-amino-5-chloro-benzenesulphonamido) propanoic acid . The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques, which offer advantages in terms of efficiency and scalability. Continuous flow synthesis allows for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,2,4-Benzothiadiazepine, 2,5-dihydro-2,3-dimethyl-, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzothiadiazepine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogen, alkyl, or aryl groups onto the benzothiadiazepine ring .
Scientific Research Applications
1,2,4-Benzothiadiazepine, 2,5-dihydro-2,3-dimethyl-, 1,1-dioxide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1,2,4-Benzothiadiazepine, 2,5-dihydro-2,3-dimethyl-, 1,1-dioxide involves its interaction with specific molecular targets and pathways. For instance, it acts as a positive allosteric modulator of AMPA receptors, enhancing synaptic transmission in the central nervous system . Additionally, it can activate KATP channels, leading to various physiological effects such as insulin release inhibition .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: Shares a similar core structure but differs in the substitution pattern and specific functional groups.
1,2,5-Benzothiadiazepine: Another related compound with a different ring fusion pattern and biological activities.
Uniqueness
1,2,4-Benzothiadiazepine, 2,5-dihydro-2,3-dimethyl-, 1,1-dioxide is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to modulate AMPA receptors and KATP channels sets it apart from other benzothiadiazepine derivatives .
Properties
CAS No. |
46377-45-1 |
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Molecular Formula |
C10H12N2O2S |
Molecular Weight |
224.28 g/mol |
IUPAC Name |
2,3-dimethyl-5H-1λ6,2,4-benzothiadiazepine 1,1-dioxide |
InChI |
InChI=1S/C10H12N2O2S/c1-8-11-7-9-5-3-4-6-10(9)15(13,14)12(8)2/h3-6H,7H2,1-2H3 |
InChI Key |
ZUXPQFYQCGDBHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NCC2=CC=CC=C2S(=O)(=O)N1C |
Origin of Product |
United States |
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